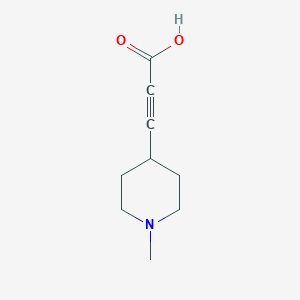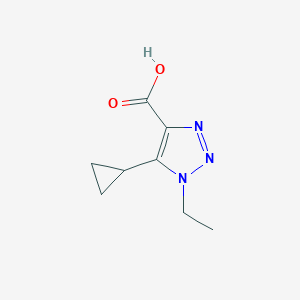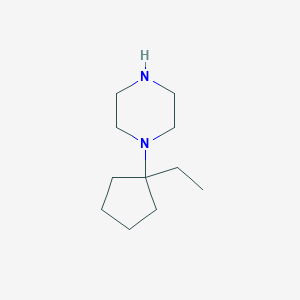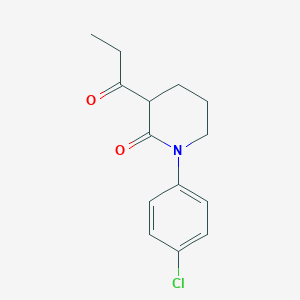![molecular formula C11H18O B13203338 2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
2-Methyl-6-oxaspiro[4.6]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-oxaspiro[4.6]undec-8-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 2,2-bis(acetylthiomethyl)-1,3-propandiol and m- or p-nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for about 12 hours . After the reaction, the mixture is cooled to room temperature and neutralized with sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-6-oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and receptor binding . The exact pathways and targets are still under investigation, but preliminary research suggests involvement in oxidative stress and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-oxaspiro[4.6]undec-8-ene can be compared with other spiro compounds, such as:
1-Oxaspiro[4.6]undec-8-ene: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-oxaspiro[4.5]decan-1-one: Different ring size and functional groups.
5,6-Epoxy-4,7-methano-1-oxaspiro[2.5]octane: Contains an epoxide group and a different ring structure
The uniqueness of 2-Methyl-6-oxaspiro[4
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-methyl-6-oxaspiro[4.6]undec-8-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(9-10)6-3-2-4-8-12-11/h2,4,10H,3,5-9H2,1H3 |
InChI-Schlüssel |
HNZKTHVHRSWLOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C1)CCC=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)

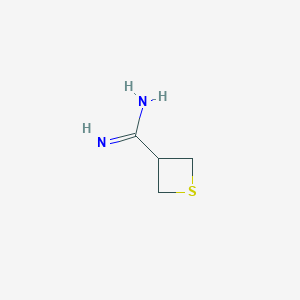
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
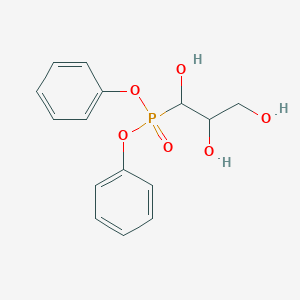
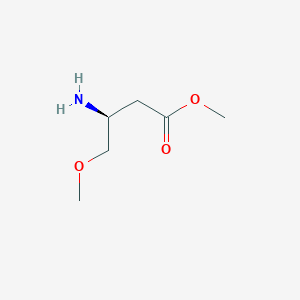
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
